Cas no 1209485-42-6 (Phenanthro[1,2-c]furan-1,5-dione, 3,3b,4,9b,10,11-hexahydro-6-hydroxy-9b-methyl-, (3bR,9bS)-)
![Phenanthro[1,2-c]furan-1,5-dione, 3,3b,4,9b,10,11-hexahydro-6-hydroxy-9b-methyl-, (3bR,9bS)- structure](https://fr.kuujia.com/scimg/cas/1209485-42-6x500.png)
1209485-42-6 structure
Nom du produit:Phenanthro[1,2-c]furan-1,5-dione, 3,3b,4,9b,10,11-hexahydro-6-hydroxy-9b-methyl-, (3bR,9bS)-
Numéro CAS:1209485-42-6
Le MF:C17H16O4
Mégawatts:284.306545257568
CID:6644826
Phenanthro[1,2-c]furan-1,5-dione, 3,3b,4,9b,10,11-hexahydro-6-hydroxy-9b-methyl-, (3bR,9bS)- Propriétés chimiques et physiques
Nom et identifiant
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- Phenanthro[1,2-c]furan-1,5-dione, 3,3b,4,9b,10,11-hexahydro-6-hydroxy-9b-methyl-, (3bR,9bS)-
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- Piscine à noyau: 1S/C17H16O4/c1-17-6-5-9-10(8-21-16(9)20)12(17)7-14(19)15-11(17)3-2-4-13(15)18/h2-4,12,18H,5-8H2,1H3/t12-,17+/m0/s1
- La clé Inchi: LKVMYVIKHAXPMW-YVEFUNNKSA-N
- Sourire: O1C(=O)C2CC[C@@]3(C)[C@]([H])(C=2C1)CC(=O)C1=C3C=CC=C1O
Propriétés expérimentales
- Dense: 1.38±0.1 g/cm3(Predicted)
- Point d'ébullition: 545.0±50.0 °C(Predicted)
- Le PKA: 7.82±0.40(Predicted)
Phenanthro[1,2-c]furan-1,5-dione, 3,3b,4,9b,10,11-hexahydro-6-hydroxy-9b-methyl-, (3bR,9bS)- Littérature connexe
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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